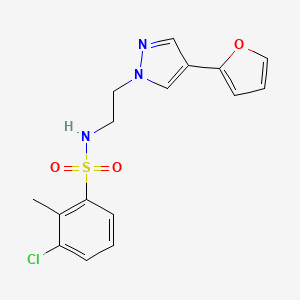

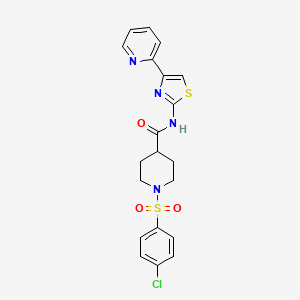

![molecular formula C17H18N2O2S B2362456 1-benzyl-2-(propylsulfonyl)-1H-benzo[d]imidazole CAS No. 886904-82-1](/img/structure/B2362456.png)

1-benzyl-2-(propylsulfonyl)-1H-benzo[d]imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzyl-2-(propylsulfonyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their broad spectrum of biological activities and are considered important pharmacophores in medicinal chemistry

科学的研究の応用

Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties. It has shown promising results in inhibiting the growth of certain bacterial and fungal strains.

Medicine: Explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by targeting specific molecular pathways.

Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.

作用機序

Target of Action

It is known that benzimidazole derivatives have a wide range of biological activities and can bind to a variety of therapeutic targets . For instance, some benzimidazole derivatives have been found to exhibit insect growth-regulating activity against Bombyx mori, a lepidopteran model insect .

Mode of Action

Benzimidazole derivatives have been reported to exhibit multiple modes of action . For instance, some benzimidazole derivatives have been found to inhibit the development of insects and cause acute lethality .

Biochemical Pathways

Benzimidazole derivatives are known to affect a broad spectrum of pharmacological properties .

Pharmacokinetics

It is known that benzimidazole derivatives generally have outstanding bioavailability, safety, and stability profiles .

Result of Action

Some benzimidazole derivatives have been found to exhibit two different biological activities: inhibition of development and acute lethality in insects .

Action Environment

It is known that the activity of benzimidazole derivatives can be affected by various factors, including the stage of application in insects .

将来の方向性

Imidazole and its derivatives encompass a vast range of medical activities, and new derivatives for medicinal use are being energetically developed worldwide . This systemic review helps to design and discover more potent and efficacious imidazole compounds based on the reported derivatives, their ADME profiles, and bioavailability scores that together aid to advance this class of compounds .

準備方法

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-(propylsulfonyl)-1H-benzo[d]imidazole can be synthesized through a multi-step process. One common method involves the condensation of o-phenylenediamine with benzaldehyde derivatives in the presence of a strong acid catalyst, followed by sulfonylation with propylsulfonyl chloride. The reaction typically requires an inert atmosphere and elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of eco-friendly solvents and catalysts is also emphasized to minimize environmental impact.

化学反応の分析

Types of Reactions: 1-Benzyl-2-(propylsulfonyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Halogenated benzimidazole derivatives.

類似化合物との比較

1-Benzyl-2-phenyl-benzimidazole: Similar in structure but lacks the sulfonyl group, which imparts different chemical and biological properties.

2-Methyl-1H-benzo[d]imidazole: A simpler derivative with different reactivity and applications.

1-Benzylimidazole: Shares the benzyl group but differs in the substitution pattern on the imidazole ring.

Uniqueness: 1-Benzyl-2-(propylsulfonyl)-1H-benzo[d]imidazole stands out due to the presence of the propylsulfonyl group, which enhances its solubility and reactivity. This unique feature makes it a valuable compound for various applications, particularly in medicinal chemistry, where it can be tailored for specific therapeutic targets.

特性

IUPAC Name |

1-benzyl-2-propylsulfonylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-2-12-22(20,21)17-18-15-10-6-7-11-16(15)19(17)13-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSYWURWTGOBDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)

![N-(1-Methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2362381.png)

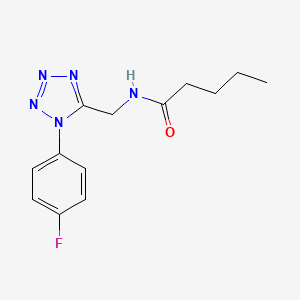

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2362383.png)

![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-(6-chloro-3-pyridazinyl)hydrazone](/img/structure/B2362390.png)

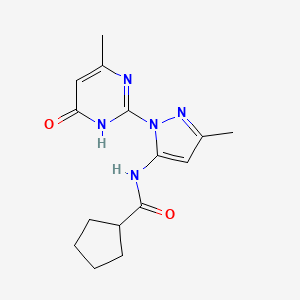

![N-(3,5-dimethylphenyl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2362394.png)

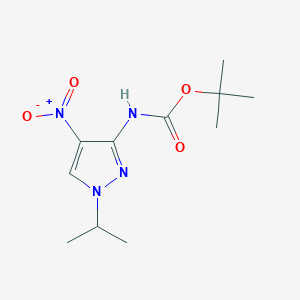

![5-[[[3,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2362396.png)